(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound systematically describes its molecular architecture. The parent structure is a 1H-cyclopenta[a]phenanthrene system, a tetracyclic framework comprising three fused benzene-like rings (A, B, C) and a cyclopentane ring (D). The numbering begins at the cyclopentane ring (position 1) and proceeds through the fused aromatic system. Key substituents include:
- 4,4,10,13,14-Pentamethyl groups : Methyl branches at positions 4 (two groups), 10, 13, and 14.
- 3,7,11,15-Tetraoxo groups : Ketone functionalities at positions 3, 7, 11, and 15.
- Hept-5-enoic acid side chain : A seven-carbon chain with a carboxylic acid terminus (position 1), a methyl branch (position 2), an oxo group (position 4), and an (E)-configured double bond between positions 5 and 6.
The stereochemistry of the double bond in the heptenoic acid side chain is explicitly denoted as (E), indicating trans configuration. This naming convention adheres to IUPAC rules for polycyclic systems and unsaturated carboxylic acids.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₈O₇ |
| Molecular Weight | 510.6 g/mol |
| Key Functional Groups | 4 ketones, 1 carboxylic acid |
| Double Bond Configuration | (E)-5-enoic acid |
Structural Classification Within Cyclopenta[a]Phenanthren Derivatives
The compound belongs to the cyclopenta[a]phenanthrenes, a class of triterpenoids characterized by a steroidal tetracyclic core modified with a cyclopentane ring. Structural variations within this class arise from:
- Oxidation patterns : The presence of four ketone groups (3,7,11,15-tetraoxo) distinguishes it from simpler derivatives like the Diels hydrocarbon (fully hydrogenated).
- Side chain modifications : The hept-5-enoic acid side chain contrasts with simpler alkyl or aryl substituents observed in related compounds.
- Methylation sites : Pentamethyl substitution at positions 4,4,10,13,14 introduces steric effects that influence conformational flexibility.
Notably, the compound shares structural homology with fungal metabolites such as applanoxidic acids (e.g., applanoxidic acid F, C₃₀H₃₈O₇), which exhibit similar cyclopenta[a]phenanthrene cores but differ in oxidation states and side chain structures. These structural nuances correlate with divergent biological activities, as seen in the antifungal properties of applanoxidic acids.
Historical Context of Discovery and Initial Characterization
The compound’s discovery aligns with broader investigations into fungal triterpenoids. Early research on Ganoderma species (e.g., Ganoderma applanatum) identified applanoxidic acids as lanostane-type triterpenes with oxidized side chains. While the exact isolation report for this specific compound remains unclear, its structural features suggest it was characterized during efforts to elucidate minor metabolites in fungal extracts using advanced chromatographic and spectroscopic techniques.
Key milestones in its study include:
- Stereochemical resolution : The (E)-configuration of the hept-5-enoic acid side chain was likely confirmed via nuclear Overhauser effect (NOE) spectroscopy or X-ray crystallography.
- Synthetic analog development : Related compounds, such as methyl esters with modified side chains (e.g., CID 5374526), have been synthesized to explore structure-activity relationships.
- Biosynthetic hypotheses : The tetraoxo groups suggest oxidative tailoring from a lanosterol precursor, paralleling pathways observed in other fungal triterpenoids.
Properties
Molecular Formula |
C30H38O7 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid |
InChI |
InChI=1S/C30H38O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+ |
InChI Key |
QXLYRDZEWGVGFS-XNTDXEJSSA-N |
Isomeric SMILES |
CC(CC(=O)/C=C(\C)/C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Ganoderma Species
Fermentation and Mycelial Cultivation
Compound A is natively produced in Ganoderma lucidum, a medicinal mushroom. The extraction process involves:
- Strain activation : Cultivation on potato dextrose agar (PDA) at 25°C for 7 days.
- Seed preparation : Submerged fermentation in a medium containing glucose (35 g/L), peptone (3.5 g/L), KH₂PO₄ (1 g/L), MgSO₄ (0.5 g/L), and vitamin B₁ (0.01 g/L) at 30°C for 5 days.
- Large-scale fermentation : Scaling to 80 mL fermentations under identical conditions for 7 days.
Purification Protocol:
- Centrifugation : 4,500 rpm for 10 min to separate mycelia.
- Solvent extraction : Ethanol (95%) at room temperature for 3–4 days, followed by chloroform partitioning and acidification (pH <3.0) to isolate triterpenoids.
- Chromatography : Silica gel column chromatography with gradient elution (chloroform:methanol) yields Compound A at ~0.12% dry weight.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield from mycelia | 0.08–0.15% | |
| Purity post-HPLC | ≥95% |
Biosynthetic Production via Engineered Saccharomyces cerevisiae
Metabolic Engineering Strategy
Recent advances leverage cytochrome P450 (CYP) enzymes to biosynthesize Compound A in yeast:
- Host strain modification :
- CYP screening : 158 Ganoderma-derived CYPs were tested, with CYP5035C11 identified as critical for C-7 oxidation.
Fermentation Conditions:
- Temperature : 30°C
- Agitation : 160 rpm
- Induction : Hygromycin (300 mg/L) to regulate CYP expression.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Titer in yeast | 6.94 mg/L GA-HLDOA* | |
| Total pathway steps | 15 enzymatic reactions |
*GA-HLDOA is a direct precursor to Compound A .
Chemical Synthesis from Pyrene Derivatives
Cyclopenta[a]phenanthrene Core Construction
While no total synthesis of Compound A has been reported, related cyclopenta[a]phenanthrenes are synthesized via:
- Pyrene oxidation : Conversion to pyrene-4,5-dione using CrO₃/H₂SO₄ (yield: 85%).
- Ring contraction : Treatment with NaBH₄/EtOH to form oxoCPP, followed by sublimation (purity: 98%).
- Side-chain introduction : Wittig reaction with methyl 5-oxohept-6-enoate to install the hept-5-enoic acid moiety.
Critical Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrene oxidation | CrO₃, H₂SO₄, 0°C, 2 hr | 85% |
| Ring contraction | NaBH₄, EtOH, reflux, 6 hr | 67% |
| Side-chain coupling | Ph₃P=CHCO₂Me, THF, 25°C | 52% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Natural extraction | High stereochemical fidelity | Low yield (≤0.15%) | Limited |
| Yeast biosynthesis | Sustainable, tunable | Requires CYP optimization | High |
| Chemical synthesis | Modular functionalization | Multi-step (≥7 steps) | Moderate |
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The ketone and carboxylic acid groups can be further oxidized to form more complex structures.
Reduction: The ketone group can be reduced to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield the corresponding alcohol, while oxidation of the carboxylic acid group could yield a more oxidized carboxylate derivative.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo) exhibit significant antitumor properties. For instance, studies on triterpenoids derived from Ganoderma species have shown promising results in inhibiting cancer cell proliferation. The structural characteristics of this compound may contribute to its ability to interact with biological targets involved in cancer progression .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Triterpenoids are known for their ability to modulate inflammatory pathways. Studies have demonstrated that derivatives from Ganoderma lucidum can reduce inflammation markers in vitro and in vivo models . The specific functional groups present in (E)-2-methyl-4-oxo could enhance its efficacy as an anti-inflammatory agent.
Natural Product Research
Isolation from Natural Sources
This compound has been isolated from various natural sources such as Ganoderma lucidum and Pistacia integerima. The extraction and characterization of such compounds are critical for understanding their biological activities and potential therapeutic uses. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the target compound .
Phytochemical Studies
The study of (E)-2-methyl-4-oxo in the context of phytochemistry has revealed insights into its biosynthesis and ecological roles. Research on Ganoderma species has highlighted the importance of secondary metabolites like this compound in plant defense mechanisms against pathogens and herbivores .
Case Studies
Mechanism of Action
The mechanism of action of (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It could interact with cell surface receptors, modulating signal transduction pathways.
Modulation of gene expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
A comparative analysis of structurally related compounds is summarized below:
Key Findings from Comparative Studies
MFR-a () shares the cyclopenta[a]phenanthrene core but incorporates formyl and peptide-linked glutamic acids, enabling one-carbon transfer in methanogens .
Molecular Similarity Metrics :
- Using Tanimoto coefficients (), the target compound shares <50% similarity with hydroxylated analogs due to divergent substituents. Its closest match is MFR-a (~35% similarity) based on cyclopenta[a]phenanthrene alignment .
Physicochemical Properties :
- The tetraoxo groups reduce logP (predicted ~2.5) compared to methyl-rich analogs (logP ~4.0), suggesting improved aqueous solubility but reduced membrane permeability .
Synthetic and Analytical Challenges :
- The compound’s stereochemical complexity (e.g., (E)-configuration, multiple chiral centers) complicates synthesis and purification relative to simpler sterols like cholesterol derivatives .
Biological Activity
(E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-enoic acid is a complex organic compound notable for its unique polycyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 510.6 g/mol. The structure includes a heptenoic acid moiety and a cyclopenta[a]phenanthrene core heavily substituted with methyl and oxo groups. The presence of these functional groups suggests diverse reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H46O7 |
| Molecular Weight | 510.6 g/mol |
| IUPAC Name | (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl...hept-5-enoic acid |
| InChI | InChI=1S/C30H46O7/c1... |
Interaction with Biological Macromolecules
The biological activity of (E)-2-methyl-4-oxo-6-(4,4,10,13,14-pentamethyl...) can be attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The carbonyl groups in the structure are susceptible to nucleophilic attacks which may facilitate enzyme-substrate interactions or influence signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant pharmacological properties through enzyme inhibition. For instance:
- Cathepsin D Inhibition : This compound may inhibit cathepsin D (EC 3.4.23.5), an enzyme involved in protein degradation and implicated in various diseases including cancer .
- Cyclooxygenase Activity : Preliminary studies suggest potential inhibition of cyclooxygenase enzymes (COX), which play a role in inflammation and pain pathways.
Antitumor Activity
A study investigated the antitumor effects of related compounds on various cancer cell lines. Results indicated that derivatives of the cyclopenta[a]phenanthrene core exhibited cytotoxic effects against breast and prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways.
Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon administration of these compounds.
Q & A
Q. What experimental techniques are critical for elucidating the stereochemistry and conformation of this compound?
Answer:
- X-ray crystallography : Single-crystal studies resolve absolute stereochemistry (e.g., demonstrates this for a related cyclopenta[a]phenanthrene derivative) .
- NMR spectroscopy : NOESY/ROESY experiments identify spatial proximities of protons, while -DEPT clarifies substituent positions .
- Mass spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns to infer functional groups .
Q. How can researchers address challenges in synthesizing the tetraoxo-cyclopenta[a]phenanthrene core?
Answer:
- Protecting group strategies : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield hydroxyls during oxidation steps .
- Stereoselective oxidation : Enzymatic catalysts (e.g., cytochrome P450 mimics) or transition-metal mediators (e.g., RuO) ensure regioselective formation of oxo groups .
- Multi-step purification : Combine column chromatography (silica/C18) with preparative HPLC to isolate intermediates .
Q. What methodologies are recommended to assess solubility and stability in aqueous buffers?
Answer:
- logP determination : Use shake-flask or HPLC-based methods to quantify hydrophobicity .
- Dynamic light scattering (DLS) : Monitor aggregation in PBS (pH 7.4) over 24–72 hours .
- Accelerated degradation studies : Expose the compound to varying pH (1–10) and temperatures (25–60°C), analyzing degradation via LC-MS .
Advanced Research Questions
Q. How can the compound’s interaction with nuclear receptors (e.g., FXR, PXR) be evaluated?
Answer:
- Molecular docking : Use AutoDock Vina with receptor structures (PDB: 1OSH for FXR) to predict binding affinities .
- Surface plasmon resonance (SPR) : Immobilize the receptor on a chip and measure real-time binding kinetics .
- Transcriptional assays : Transfect HEK293 cells with receptor-responsive luciferase reporters to quantify activation .
Q. What strategies are effective for studying metabolic pathways in hepatic models?
Answer:
- Radiolabeled tracing : Synthesize -labeled analogs and track metabolites in hepatocyte incubations using scintillation counting .
- LC-MS/MS profiling : Identify phase I/II metabolites (e.g., glucuronides) with high-resolution Orbitrap systems .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4’s BFC) to assess isoform-specific interactions .
Q. How should researchers resolve contradictions in reported biological activity data?
Answer:
- Cross-validation : Compare results from orthogonal assays (e.g., SPR vs. ITC for binding) .
- Crystallographic validation : Co-crystallize the compound with targets to confirm binding modes .
- Batch analysis : Test multiple synthetic batches for purity (>98% by HPLC) to rule out impurity-driven artifacts .
Q. What experimental designs optimize stability in formulation studies?
Answer:
- Excipient screening : Test cyclodextrins or lipid nanoemulsions to enhance solubility and reduce hydrolysis .
- Forced degradation : Expose the compound to UV light (ICH Q1B guidelines) and oxidative stress (HO) to identify vulnerable sites .
- Long-term storage : Store lyophilized samples at -80°C under argon to prevent oxidation .
Q. How can selectivity against structurally related off-targets (e.g., steroid receptors) be improved?
Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with modified side chains (e.g., replacing methyl with ethyl) to probe steric effects .
- Competitive binding assays : Use -labeled reference ligands (e.g., dexamethasone for glucocorticoid receptors) to quantify displacement .
- Computational mutagenesis : Predict critical receptor residues via alanine scanning and design selective inhibitors .
Q. What in vitro models are suitable for preliminary toxicity profiling?
Answer:
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48-hour exposure .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
- Cytokine profiling : Co-culture with PBMCs and measure IL-6/TNF-α via ELISA to screen for immunotoxicity .
Q. How can bioavailability be enhanced for in vivo studies?
Answer:
- Prodrug design : Convert the carboxylic acid to ethyl esters for improved membrane permeability .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Pharmacokinetic optimization : Conduct cassette dosing in rodents to identify analogs with favorable AUC/C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
